7-Methoxy-4-methylquinazolin-2(1H)-one
CAS No.:
Cat. No.: VC14404738
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O2 |
|---|---|
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | 7-methoxy-4-methyl-3H-quinazolin-2-one |
| Standard InChI | InChI=1S/C10H10N2O2/c1-6-8-4-3-7(14-2)5-9(8)12-10(13)11-6/h3-5H,1-2H3,(H,11,12,13) |
| Standard InChI Key | IUOLSQXLCXVPMZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C=CC(=CC2=NC(=O)N1)OC |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
7-Methoxy-4-methylquinolin-2(1H)-one belongs to the quinoline family, featuring a bicyclic framework comprising a benzene ring fused to a pyridine ring. The methoxy group (-OCH₃) at position 7 and the methyl group (-CH₃) at position 4 are critical to its chemical reactivity and interactions . The compound’s InChI identifier is , confirming its substitution pattern .
Physicochemical Properties
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 189.21 g/mol |
| Density | 1.153 g/cm³ |
| Boiling Point | 375.6°C at 760 mmHg |
| Flash Point | 181°C |
| Solubility | Moderate in organic solvents |
The compound typically exists as a yellow to brown solid, with solubility influenced by its polar functional groups .
Synthetic Routes and Optimization
Cyclization via Polyphosphoric Acid
The primary synthesis involves heating -(3-methoxyphenyl)-3-oxobutanamide (1 g, 4.8 mmol) with polyphosphoric acid (30 g) at 100°C under nitrogen for 2 hours. Post-reaction, the mixture is neutralized with potassium carbonate, extracted with ethyl acetate, and purified via column chromatography (heptanes/THF) to yield 690 mg of product (69% yield) . Key spectral data include:
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Mass Spectrometry: m/z 190.0 [M+H]⁺.
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¹H NMR (CD₃OD): δ 7.74–7.64 (d, 1H), 6.95–6.80 (m, 2H), 6.32 (s, 1H), 3.82 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃) .
Reaction Mechanism
The cyclization proceeds via intramolecular attack of the amide nitrogen on the ketone carbonyl, facilitated by the acidic conditions of polyphosphoric acid. This forms the quinolinone core while eliminating water .
Applications in Medicinal Chemistry
Scaffold for Drug Design
The quinolinone scaffold offers versatility for derivatization, enabling:
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Tubulin-binding agents: Disruption of microtubule dynamics in cancer cells.
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Apoptosis induction: Via caspase activation and mitochondrial pathways.
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Angiogenesis inhibition: By targeting vascular endothelial growth factor (VEGF) receptors .
Comparative Analysis with Quinazoline Derivatives
While quinazoline derivatives (e.g., 7-methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(1H)-one) share structural motifs, their bioactivity profiles differ due to:
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Ring saturation: Quinoxalin-2(1H)-one derivatives exhibit enhanced conformational flexibility.
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Substituent positioning: Methoxy groups at C7 improve solubility, whereas methyl groups at C4 enhance metabolic stability .
Industrial and Research Availability
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